Product packaging for 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene(Cat. No.:CAS No. 256383-40-1)

1-Bromo-2,3-difluoro-4-(hexyloxy)benzene

Cat. No.: B3255561
CAS No.: 256383-40-1
M. Wt: 293.15 g/mol
InChI Key: JGAMDXDFZQWTSX-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(hexyloxy)benzene ( 256383-40-1) is a high-purity halogenated aromatic compound of significant interest in advanced organic synthesis and materials science research . With a molecular formula of C12H15BrF2O and a molecular weight of 293.15 g/mol, this compound serves as a versatile and critical building block for the construction of more complex molecular architectures . Its structure features a benzene ring substituted with a bromine atom and two fluorine atoms at the 1, 2, and 3 positions, respectively, and a hexyloxy chain at the 4 position . The presence of both bromine and fluorine makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to introduce a complex, pre-functionalized benzyl ether moiety into target molecules. The hexyloxy group confers improved solubility in organic solvents compared to simpler homologs, facilitating handling in various synthetic procedures. This compound is particularly valuable in pharmaceutical research for the development of active compounds and in materials science for the creation of liquid crystals and advanced organic polymers . It is supplied with a documented purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications . Researchers can request the associated Certificate of Analysis for specific batch data .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrF2O B3255561 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene CAS No. 256383-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-difluoro-4-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMDXDFZQWTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene reveals several plausible disconnection points, leading to the identification of key precursors. The two primary disconnections are at the C-Br bond and the C-O ether linkage.

Strategic Disconnections and Synthetic Targets for Aryl Bromides

The most common disconnection involves cleaving the aryl-bromine bond, which points to a late-stage bromination of a difluoro-(hexyloxy)benzene precursor. This approach is often favored as the directing effects of the existing substituents can control the regioselectivity of the bromination.

Another strategic disconnection is at the ether linkage, suggesting an etherification reaction between a bromo-difluorophenol and a hexyl derivative. This pathway requires the synthesis of the key intermediate, 4-bromo-2,3-difluorophenol.

A third possibility involves the construction of the aromatic ring itself from acyclic or simpler cyclic precursors, although this is generally a more complex and less common approach for this type of molecule.

Based on these disconnections, the primary synthetic targets are:

1,2-Difluoro-3-(hexyloxy)benzene

4-Bromo-2,3-difluorophenol

Synthesis and Commercial Availability of Related Difluorobenzene and Hexyloxy Intermediates

Several key intermediates for the synthesis of this compound are commercially available or can be synthesized through established methods.

1,2-Difluorobenzene: This is a common starting material for introducing the 1,2-difluoro substitution pattern.

2,3-Difluorophenol: This intermediate can be prepared from 1,2-difluorobenzene through various methods, including metallation followed by reaction with an electrophilic oxygen source. It is also commercially available sigmaaldrich.com.

1,2-Difluoro-3-(hexyloxy)benzene: This precursor is listed as commercially available, which would allow for a direct bromination approach to the final product bldpharm.com.

4-Bromo-2,3-difluorophenol: This key intermediate for the etherification pathway can be synthesized from 2,3-difluorophenol via regioselective bromination.

Hexyl Halides (e.g., 1-bromohexane (B126081) or 1-iodohexane): These are readily available commercial reagents for the introduction of the hexyloxy group via etherification.

The synthesis of substituted difluorobenzene derivatives often relies on nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms activate the ring towards nucleophilic attack.

Established and Emerging Synthetic Approaches for Bromination

The introduction of a bromine atom onto the aromatic ring can be achieved through various bromination methods. The choice of method depends on the substrate's reactivity and the desired regioselectivity.

Regioselective Bromination of Difluoro-4-(hexyloxy)benzene Scaffolds

For the bromination of a 1,2-difluoro-3-(hexyloxy)benzene scaffold, the directing effects of the substituents play a crucial role. The hexyloxy group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The position of bromination will be influenced by the interplay of these electronic effects. In this case, the position para to the hexyloxy group is already occupied by a fluorine atom. Therefore, bromination is expected to occur at the position ortho to the hexyloxy group.

Catalytic and Stoichiometric Bromination Techniques

A variety of brominating agents and conditions can be employed for the regioselective bromination of activated aromatic compounds.

Brominating AgentCatalyst/ConditionsSubstrate TypeSelectivity
N-Bromosuccinimide (NBS)Silica gelAlkoxybenzenesPara-selective semanticscholar.org
Ammonium (B1175870) Bromide (NH4Br)Oxone®Activated aromatic compoundsMono-bromination semanticscholar.org
Tetrabutylammonium (B224687) bromideV2O5-H2O2Organic substratesRegioselective
Bromine (Br2)Lewis acid (e.g., FeBr3)Benzene (B151609) and derivativesElectrophilic aromatic substitution

For the bromination of a difluoro-4-(hexyloxy)benzene scaffold, milder brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent are often preferred to control selectivity and avoid over-bromination.

Etherification Strategies for Alkoxy Chain Introduction

The formation of the ether linkage is a critical step in one of the main synthetic routes to this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. francis-press.commasterorganicchemistry.comyoutube.com

This reaction involves the deprotonation of a phenol (B47542) (in this case, 4-bromo-2,3-difluorophenol) with a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., 1-bromohexane) in an SN2 reaction.

Reaction Scheme: Williamson Ether Synthesis

Deprotonation: 4-bromo-2,3-difluorophenol + Base → 4-bromo-2,3-difluorophenoxide

Nucleophilic Substitution: 4-bromo-2,3-difluorophenoxide + 1-Hexyl halide → this compound + Halide salt

Common bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the SN2 reaction.

Williamson Ether Synthesis and Variations for Hexyloxy Incorporation

The most prominent and widely applicable method for the formation of the hexyloxy group in this compound is the Williamson ether synthesis. This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, the key precursor is 4-bromo-2,3-difluorophenol.

The synthesis commences with the deprotonation of 4-bromo-2,3-difluorophenol using a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking a hexyl halide (e.g., 1-bromohexane or 1-iodohexane) in a bimolecular nucleophilic substitution (SN2) reaction to yield this compound.

Reaction Scheme:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Variations of the classical Williamson ether synthesis can be employed to enhance reaction efficiency. One such variation is the use of phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide. This technique can lead to faster reaction rates, milder reaction conditions, and the use of a wider range of solvents.

Alkylation of Phenols with Hexyl Halides

The alkylation of 4-bromo-2,3-difluorophenol with hexyl halides is the cornerstone of the synthetic strategy for this compound. The success of this O-alkylation is highly dependent on the choice of reagents and reaction conditions.

The selection of the hexyl halide is crucial; 1-iodohexane is generally more reactive than 1-bromohexane, which in turn is more reactive than 1-chlorohexane. This is due to the better leaving group ability of iodide and bromide ions compared to chloride. The choice of base is also critical for the initial deprotonation of the phenol. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). The strength of the base should be sufficient to deprotonate the phenol without causing unwanted side reactions.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential.

Influence of Solvent Systems and Reaction Environment on Yield and Selectivity

The choice of solvent plays a pivotal role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Commonly used solvents include:

N,N-Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Acetonitrile (CH3CN)

Acetone

The reaction environment should be inert to prevent side reactions. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is often recommended to prevent oxidation of the phenoxide intermediate.

Below is a hypothetical data table illustrating the effect of different solvents on the yield of the reaction, based on general principles of Williamson ether synthesis.

SolventDielectric Constant (ε)Typical Reaction Time (h)Hypothetical Yield (%)
N,N-Dimethylformamide (DMF)36.74-885-95
Acetonitrile37.56-1280-90
Acetone20.78-1670-85
Tetrahydrofuran (THF)7.512-2460-75

This table is for illustrative purposes and actual yields may vary based on specific reaction conditions.

Temperature, Pressure, and Catalyst Loading Effects

Temperature: The reaction temperature significantly influences the rate of the Williamson ether synthesis. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or decomposition of the product. A typical temperature range for this type of reaction is between room temperature and 100 °C.

Pressure: For most laboratory-scale Williamson ether syntheses conducted in open or vented systems, the pressure is typically atmospheric. In industrial settings or when using low-boiling point solvents, the reaction might be conducted in a sealed reactor under elevated pressure to maintain the solvent in the liquid phase at higher temperatures.

Catalyst Loading: In phase-transfer catalyzed variations, the amount of catalyst is a critical parameter. Typically, a catalytic amount, ranging from 1 to 10 mol%, is sufficient. Higher catalyst loadings may not significantly increase the yield and can complicate the purification process.

A hypothetical optimization study for catalyst loading is presented below:

Catalyst Loading (mol%)Reaction Time (h)Hypothetical Yield (%)
11275
2.5888
5692
10692

This table illustrates a potential trend where increasing catalyst loading up to a certain point improves the yield and rate, after which the benefit plateaus.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Development of Sustainable Synthetic Routes

Efforts to develop more sustainable synthetic routes focus on several key areas of the Williamson ether synthesis:

Atom Economy: The inherent atom economy of the Williamson ether synthesis is quite good, as most of the atoms from the reactants are incorporated into the final product and a salt byproduct.

Use of Safer Solvents: Replacing traditional polar aprotic solvents like DMF and DMSO, which have associated health and environmental concerns, with greener alternatives is a primary goal. Potential green solvents include bioderived solvents like Cyrene™ (dihydrolevoglucosenone) or ionic liquids.

Energy Efficiency: The development of more energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions.

Catalysis: The use of recyclable phase-transfer catalysts or solid-supported catalysts can simplify the purification process and reduce waste.

By focusing on these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Atom Economy and Waste Minimization in Production

The principles of green chemistry are integral to modern synthetic design, emphasizing the need for processes that are not only efficient in yield but also environmentally benign. Atom economy and waste minimization are central concepts in this evaluation.

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition and rearrangement reactions are inherently atom-economical, often achieving 100% atom economy. scranton.edu However, substitution and elimination reactions generate stoichiometric byproducts, which lowers their atom economy. scranton.edu

The final step in the synthesis of this compound, the Williamson ether synthesis, is a substitution reaction. wikipedia.orgbyjus.com While effective, it is not optimally atom-economical. In this reaction, the phenoxide displaces a halide from 1-bromohexane, generating a salt byproduct (e.g., sodium bromide if sodium hydroxide is the base).

Let's analyze the atom economy of the Williamson ether synthesis step:

Reaction: C₆H₃BrF₂O-H + C₆H₁₃Br + Na⁺OH⁻ → C₁₂H₁₅BrF₂O + Na⁺Br⁻ + H₂O

The desired product is this compound, and the byproducts are sodium bromide and water.

ComponentChemical FormulaMolecular Weight (g/mol)Role
4-Bromo-2,3-difluorophenolC₆H₃BrF₂O208.99Reactant
1-BromohexaneC₆H₁₃Br165.07Reactant
Sodium HydroxideNaOH40.00Reactant (Base)
Total Reactant Mass -414.06 -
This compoundC₁₂H₁₅BrF₂O293.15Product
Sodium BromideNaBr102.89Byproduct
WaterH₂O18.02Byproduct

Based on this, the theoretical atom economy is:

% Atom Economy = (293.15 / 414.06) x 100 ≈ 70.8%

This calculation demonstrates that a significant portion of the reactant mass (over 29%) is converted into waste products, primarily the inorganic salt.

Waste Minimization Strategies:

Several strategies can be considered to improve the green profile of this synthesis:

Catalytic Alternatives: Research into catalytic versions of the Williamson ether synthesis aims to avoid the production of salt waste. For example, processes that use weak alkylating agents like alcohols or esters at high temperatures can proceed with only catalytic amounts of base, significantly improving atom economy. acs.org

Solvent Selection: The use of hazardous solvents like DMF should be minimized. Exploring greener alternatives, or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) which can enhance reaction rates in less hazardous solvent systems, is a key consideration. wikipedia.org

Process Optimization: Ensuring high reaction yields is crucial, as this minimizes the waste associated with unreacted starting materials and side products. Optimizing reaction conditions (temperature, time, stoichiometry) is a fundamental aspect of waste minimization. wikipedia.org

By focusing on these areas, the production of this compound can be aligned more closely with the principles of sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1-bromo-2,3-difluoro-4-(hexyloxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would provide a complete structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hexyloxy side chain. The two aromatic protons will appear as a complex multiplet system due to coupling to each other and to the adjacent fluorine atoms. Their chemical shifts are influenced by the electron-donating hexyloxy group and the electron-withdrawing halogen substituents, likely placing them in the 6.8-7.5 ppm range. The hexyloxy group will present a series of distinct signals: a triplet around 4.0-4.2 ppm for the methylene group attached to the oxygen (O-CH₂), a multiplet around 1.8-1.9 ppm for the next methylene group, a series of overlapping multiplets for the subsequent three methylene groups between approximately 1.3-1.6 ppm, and a triplet around 0.9 ppm for the terminal methyl group. oregonstate.educompoundchem.comchemistrysteps.comlibretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 12 distinct signals, six for the aromatic carbons and six for the hexyloxy chain. The aromatic carbons will exhibit chemical shifts across a broad range (approximately 100-160 ppm), with the carbons directly bonded to fluorine showing large one-bond coupling constants (¹JCF). pressbooks.publibretexts.orgcompoundchem.comyoutube.com The carbon attached to the bromine atom (C-1) is expected to have a chemical shift around 110 ppm, influenced by the 'heavy atom effect'. stackexchange.com The carbons bearing the fluorine atoms (C-2 and C-3) and the oxygen atom (C-4) will be significantly deshielded. The hexyloxy chain carbons will appear in the upfield region, with the O-CH₂ carbon around 68-70 ppm and the terminal methyl carbon around 14 ppm. youtube.com For the closely related compound 1-bromo-2,3-difluorobenzene (B1273032), the carbon chemical shifts have been reported, providing a basis for these predictions. chemicalbook.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear in the range of -130 to -140 ppm. chemicalbook.com Each signal will be a multiplet due to ortho F-F coupling to each other and smaller meta and para couplings to the aromatic protons. The precise chemical shifts would be influenced by the electronic effects of the adjacent bromo and hexyloxy substituents.

Predicted NMR Data for this compound ¹H NMR (Predicted)

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
H-5, H-6 6.8 - 7.5 m
O-CH₂-(CH₂)₄-CH₃ 4.0 - 4.2 t
O-CH₂-CH₂-(CH₂)₃-CH₃ 1.8 - 1.9 m
(CH₂)₃-CH₃ 1.3 - 1.6 m

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)
C-1 (C-Br) ~110 (d)
C-2 (C-F) ~148 (dd)
C-3 (C-F) ~151 (dd)
C-4 (C-O) ~145-155
C-5, C-6 ~115-130
O-CH₂ 68-70
O-CH₂-CH₂ ~31
(CH₂)₃-CH₃ ~22-29

¹⁹F NMR (Predicted)

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity
F-2 -130 to -140 m

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and confirming the molecular structure. nih.govresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the hexyloxy chain. Cross-peaks would connect the O-CH₂ protons to the adjacent CH₂ protons, and so on, down the chain, confirming the sequence of the aliphatic portion of the molecule. It would also show a correlation between the two aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. Key correlations would be observed from the O-CH₂ protons to the C-4 carbon of the aromatic ring, confirming the ether linkage. Additionally, correlations from the aromatic protons (H-5 and H-6) to various aromatic carbons would help to solidify the assignment of the benzene (B151609) ring substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. A key observation would be a cross-peak between the O-CH₂ protons of the hexyloxy chain and the H-5 proton on the aromatic ring, confirming their spatial closeness and providing insight into the preferred conformation of the molecule.

Application of Long-Range Coupling for Positional Confirmation

Long-range heteronuclear coupling constants, particularly between fluorine and carbon (ⁿJCF) or fluorine and protons (ⁿJHF), provide invaluable information for confirming the substitution pattern on the aromatic ring. rsc.orgrsc.orgcdnsciencepub.com

Long-Range C-F Coupling: In the ¹³C NMR spectrum, the aromatic carbons will not only show large one-bond couplings to directly attached fluorine atoms but also smaller two-, three-, and even four-bond couplings to other fluorine atoms. For instance, C-1 would be expected to show a two-bond coupling to F-2 and a three-bond coupling to F-3. Similarly, C-4 would exhibit couplings to both F-3 and F-2. The magnitudes of these ⁿJCF couplings are characteristic of the number of bonds separating the nuclei and can be used to definitively confirm the 1-bromo-2,3-difluoro substitution pattern. rsc.orgrsc.org

Long-Range H-F Coupling: The aromatic protons, H-5 and H-6, will exhibit long-range couplings to the fluorine atoms. H-5 would show a three-bond coupling to F-3 and a four-bond coupling to F-2, while H-6 would show a four-bond coupling to F-3 and a five-bond coupling to F-2. Measuring these ⁿJHF values from the high-resolution ¹H NMR spectrum provides another layer of verification for the substituent positions. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Signatures of Aromatic Ring, Bromine, Fluorine, and Hexyloxy Groups

The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrations of its constituent parts.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Hexyloxy Group: The aliphatic C-H stretching vibrations of the hexyloxy chain will produce strong bands in the 2850-2960 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Fluorine and Bromine Groups: The C-F stretching vibrations for aromatic fluorides are typically strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-O-C Asymmetric Stretch ~1250
Aromatic C-F Stretch 1100 - 1300
C-O-C Symmetric Stretch ~1050

Conformational Analysis and Molecular Dynamics Insights via Vibrational Modes

Vibrational spectroscopy can also offer insights into the conformational flexibility of the molecule, particularly concerning the orientation of the hexyloxy chain relative to the planar aromatic ring. The rotational freedom around the C(aryl)-O bond and the C-C bonds within the hexyloxy chain can lead to different conformers.

By studying the IR and Raman spectra at different temperatures or in various solvents, subtle changes in the positions or relative intensities of certain bands, especially those associated with the C-O-C linkage and the CH₂ rocking/wagging modes of the alkyl chain, could be observed. These changes can be correlated with shifts in the conformational equilibrium. Computational modeling, such as Density Functional Theory (DFT) calculations, could be used in conjunction with experimental spectra to assign specific vibrational modes to different conformers and to estimate the energy barriers between them. isroset.org This approach provides a window into the molecule's dynamic behavior in different environments.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathways

Mass spectrometry serves as a critical tool for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structural features through controlled fragmentation.

High-resolution mass spectrometry provides the precise mass of the molecular ion, which is essential for unequivocally determining its elemental formula. For this compound (C₁₂H₁₅BrF₂O), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). While direct experimental data for this specific compound is not publicly available, data for the closely related compound 1-Bromo-2,3-difluoro-4-(2-fluorohexoxy)benzene (C₁₂H₁₄BrF₃O) shows a monoisotopic mass of 310.01801 Da. nih.gov This allows for an accurate prediction for the title compound. The presence of bromine would be clearly indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺ (for ⁷⁹Br)C₁₂H₁₅⁷⁹BrF₂O292.0274
[M+2]⁺ (for ⁸¹Br)C₁₂H₁₅⁸¹BrF₂O294.0253

Note: Data is predicted based on isotopic masses and has not been experimentally verified from available sources.

Tandem mass spectrometry (MS/MS) would provide invaluable insight into the connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, fragmentation pathways can be predicted based on the known behavior of similar structures.

The primary fragmentation would likely involve the cleavage of the hexyloxy side chain. A common fragmentation pathway for ethers is the alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), and cleavage of the C-O bond. The loss of the hexyl group as a neutral radical (C₆H₁₃•) or as hexene (C₆H₁₂) through a McLafferty-type rearrangement are probable fragmentation routes.

For instance, in the mass spectrum of the related compound 1-Bromo-2,3-difluorobenzene, a major fragment is observed at m/z 113, corresponding to the loss of the bromine atom ([M-Br]⁺). chemicalbook.com A similar loss of bromine from the parent molecule could be expected. Fragmentation of the hexyloxy chain is also anticipated. Studies on other aromatic ethers have shown characteristic losses of alkoxy groups. nih.gov

Table 2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Ion (m/z) Plausible Fragment Structure
292/294C₆H₁₂ (Hexene)208/210[BrF₂C₆H₂OH]⁺
292/294C₅H₁₀ (Pentene)222/224[BrF₂C₆H₂OCH₂]⁺
292/294Br•213[F₂C₆H₃OC₆H₁₃]⁺

Note: This table represents predicted fragmentation patterns based on chemical principles and data from related compounds.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive analysis of its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions, is not possible. However, valuable insights can be inferred from the crystallographic data of structurally related molecules.

Based on crystal structures of similar substituted benzene derivatives, the core benzene ring is expected to be largely planar. The bond lengths and angles within the aromatic ring will be influenced by the electronic effects of the substituents. For example, C-F bonds in fluorobenzenes are typically around 1.33-1.36 Å. The C-Br bond length is expected to be in the range of 1.85-1.90 Å. In a related structure, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the dihedral angle between the benzene ring and the plane of the substituent's oxygen atoms is 49.06 (3)°. researchgate.net A similar non-coplanar arrangement might be expected for the hexyloxy group relative to the benzene ring in the title compound. The hexyloxy chain is likely to adopt a stable, extended conformation in the solid state, as seen in the crystal structure of 1,4-Bis(hexyloxy)benzene. researchgate.net

Table 3: Expected Bond Parameters for this compound Based on Analogous Compounds

Parameter Expected Value Reference Compound(s)
C-C (aromatic)~1.39 ÅBromobenzene uwosh.edu
C-H (aromatic)~1.08 ÅBromobenzene uwosh.edu
C-F1.33 - 1.36 ÅFluorobenzenes
C-Br1.85 - 1.90 ÅBromobenzene uwosh.edu
C-O (ether)~1.37 ÅAnisole derivatives
C-O-C angle~118°Anisole derivatives

Note: These are generalized and expected values. Actual experimental values may vary.

Advanced Photophysical and Electronic Spectroscopic Characterization

The electronic properties of this compound can be investigated using techniques such as UV-Vis absorption and fluorescence spectroscopy. libretexts.org The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The electronic spectrum of this compound would be dominated by π→π* transitions within the substituted benzene ring. The presence of the fluorine, bromine, and hexyloxy substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Generally, alkoxy groups act as auxochromes, causing a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. The halogen substituents also contribute to shifts in the absorption maxima. Studies on fluorobenzenes show absorption maxima corresponding to singlet→singlet transitions. aip.org

Upon excitation, the molecule may relax back to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence emission spectrum would typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield would be dependent on the efficiency of the radiative decay process versus competing non-radiative processes, which can be influenced by the heavy bromine atom (heavy-atom effect) that may promote intersystem crossing to a triplet state. oup.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

A detailed analysis of the electronic transitions and conjugation effects for this compound based on experimental UV-Vis spectroscopic data cannot be provided due to the absence of published spectra for this compound.

In theory, the UV-Vis spectrum of this molecule would be influenced by the electronic transitions within the benzene ring, which are affected by the various substituents. The hexyloxy group (-OC₆H₁₃), being an electron-donating group, would be expected to cause a bathochromic (red) shift of the absorption bands of the benzene chromophore. Conversely, the electron-withdrawing nature of the fluorine and bromine atoms would likely induce a hypsochromic (blue) shift. The interplay of these opposing effects, along with their positions on the benzene ring, would determine the final absorption maxima (λmax). However, without experimental data, any further discussion remains speculative.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Parameter Value
λmax (nm) Data Not Available
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Data Not Available
Solvent Data Not Available
Electronic Transition(s) Data Not Available

: As no experimental data has been found, this table remains unpopulated.

Fluorescence and Phosphorescence Studies for Luminescence Properties

Information regarding the luminescence properties, including fluorescence and phosphorescence, of this compound is not available in the scientific literature.

For a molecule to be fluorescent or phosphorescent, it must first absorb light and then re-emit it. The presence of the heavy bromine atom in the structure of this compound could potentially lead to an enhanced intersystem crossing from the singlet excited state to the triplet excited state. This phenomenon, known as the heavy-atom effect, often quenches fluorescence and can enhance phosphorescence. However, without experimental measurements of emission spectra, quantum yields, and excited-state lifetimes, it is impossible to determine the actual luminescence behavior of this compound.

Table 2: Hypothetical Luminescence Properties of this compound

Property Value
Excitation Wavelength (nm) Data Not Available
Emission Wavelength (nm) Data Not Available
Quantum Yield (Φ) Data Not Available
Lifetime (τ) Data Not Available
Luminescence Type Data Not Available

: As no experimental data has been found, this table remains unpopulated.

Theoretical and Computational Investigations of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene, these methods can provide valuable insights into its molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find its lowest energy conformation.

The geometry of the aromatic ring is expected to be largely planar, with minor distortions due to the substituents. The bond lengths and angles will be influenced by the electronic effects of the bromine, fluorine, and hexyloxy groups. The C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic compounds. The hexyloxy chain, being flexible, can adopt multiple conformations, and DFT calculations can help identify the most energetically favorable ones.

By systematically rotating the dihedral angles of the hexyloxy chain and the bond connecting it to the benzene (B151609) ring, a potential energy surface can be mapped. This energy landscape reveals the energy barriers between different conformations and identifies the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
C-O Bond Length~1.37 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-O-C Bond Angle~118°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Band Gap Estimation

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO is the electronic band gap, which is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hexyloxy group. The electron-withdrawing nature of the fluorine and bromine atoms would lower the energy of the HOMO compared to unsubstituted benzene. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the halogens.

The HOMO-LUMO gap is a key parameter that influences the molecule's electronic transitions and its potential applications in electronic materials. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (Illustrative Data)

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.id For this compound, the ESP map would show a negative potential (red/yellow) around the electronegative fluorine and oxygen atoms, indicating regions of high electron density.

Conversely, the hydrogen atoms of the benzene ring and the hexyloxy chain would exhibit a positive potential (blue), indicating electron-deficient areas. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. This detailed charge distribution analysis is crucial for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and intermolecular interactions of this compound.

Flexibility of the Hexyloxy Chain and Rotational Dynamics of Aromatic Moiety

The hexyloxy chain is the most flexible part of the this compound molecule. MD simulations can track the torsional angles of the C-C and C-O bonds in this chain, revealing its preferred conformations and the rate of transitions between them. This flexibility is important for understanding how the molecule can adapt its shape to fit into binding sites or pack in a condensed phase.

The rotation of the entire aromatic moiety can also be investigated. While rotation in a solution is generally rapid, interactions with other molecules or surfaces can hinder it. MD simulations can quantify this rotational motion and its correlation with the conformational changes in the hexyloxy chain.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The surrounding solvent can have a significant impact on the conformation and behavior of a molecule. MD simulations can explicitly model the solvent molecules and study their interactions with this compound.

In a polar solvent, the hexyloxy chain might adopt more compact conformations to minimize its exposure to the polar environment. Conversely, in a nonpolar solvent, the chain may be more extended. The solvent can also influence the rotational dynamics of the aromatic ring and the strength of intermolecular interactions, such as halogen bonding and van der Waals forces. Understanding these solvent effects is crucial for predicting the molecule's behavior in different chemical environments.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

For this compound, these calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference, such as tetramethylsilane (TMS). The predicted values help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For instance, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the bromo, fluoro, and hexyloxy substituents. Similarly, the coupling constants (J-values) between neighboring protons and between protons and fluorine or carbon atoms can be calculated, providing valuable information about the connectivity and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule are not publicly available.)

AtomPredicted Chemical Shift (ppm)
Aromatic CH6.8 - 7.5
O-CH₂4.0 - 4.2
CH₂ (hexyloxy chain)1.3 - 1.8
Terminal CH₃0.9 - 1.0
C-Br110 - 115
C-F140 - 155 (with C-F coupling)
C-O150 - 160
Aromatic C-H115 - 125

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk These calculations are typically performed at the same level of theory as the geometry optimization.

The simulated spectra for this compound would show characteristic bands for the C-H stretching of the aromatic ring and the alkyl chain, C-F stretching, C-O stretching of the ether linkage, and C-Br stretching. esisresearch.orgresearchgate.net The positions and intensities of these bands provide a vibrational fingerprint of the molecule. Comparing the simulated spectrum with an experimental one can confirm the structure and identify specific functional groups. scispace.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Ring Stretch1450 - 1600
C-F Stretch1100 - 1300
C-O Ether Stretch1000 - 1250
C-Br Stretch500 - 650

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in understanding the detailed mechanisms of chemical reactions, including the synthesis of complex molecules.

The synthesis of this compound likely involves steps such as the etherification of a bromodifluorophenol. Computational methods can be used to map out the potential energy surface for such reactions. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (the highest energy point along the reaction coordinate) that connects them. For example, in a Williamson ether synthesis to form the hexyloxy group, the reaction pathway of the phenoxide ion with hexyl bromide can be modeled to understand the SN2 mechanism involved.

Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy barrier for the reaction. This energy barrier is a critical factor in the reaction kinetics; a lower barrier implies a faster reaction rate. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. This information is valuable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis of this compound.

Structure-Activity/Property Relationship (SAR/SPR) Studies for Derivative Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its biological activity or physical properties. Computational methods are widely used in these studies to predict the properties of new, hypothetical molecules.

For this compound, derivatives could be designed by computationally modifying the substituents on the benzene ring or altering the length and branching of the hexyloxy chain. For each designed derivative, various molecular descriptors (e.g., electronic properties like dipole moment and polarizability, and steric properties) can be calculated. These descriptors can then be correlated with a specific activity or property of interest, such as its potential application in liquid crystals or as a building block in medicinal chemistry. This in silico screening allows for the rational design of new compounds with enhanced properties, prioritizing the most promising candidates for synthesis and experimental testing.

Predictive Modeling for the Design of Related Functionalized Aromatic Systems

The design of novel functionalized aromatic systems, starting from scaffolds like this compound, is increasingly guided by predictive computational models. These models aim to forecast the outcomes of chemical reactions, particularly regarding site selectivity in C–H functionalization, which is a powerful strategy for creating molecular analogues. nih.govnih.gov By predicting which carbon-hydrogen bond on an aromatic ring is most likely to react, chemists can streamline the synthesis of complex molecules for applications ranging from pharmaceuticals to materials science. nih.govnbinno.com

Modern predictive modeling often employs machine learning algorithms and quantum mechanics to analyze how the electronic and steric features of a substrate influence its reactivity. nih.govrsc.org For a molecule like this compound, a model would assess descriptors such as electron density, partial charges, and steric accessibility at each position on the benzene ring. nih.govmit.edu For instance, graph-convolutional neural networks have been successfully used to predict site selectivity for numerous C-H functionalization tasks with high accuracy. rsc.orgmit.educhemrxiv.org Such models are trained on large databases of known reactions, enabling them to learn the subtle interplay of factors that govern regioselectivity. rsc.orgchemrxiv.org

The application of these predictive tools allows researchers to virtually screen potential reactions before undertaking laboratory work. For example, a model could predict the most likely site for further substitution (e.g., nitration, acylation, or metalation-coupling) on the this compound core. This is particularly valuable for complex, substituted rings where intuition based on simple electrophilic aromatic substitution rules may be unreliable. nih.gov The ultimate goal is to accelerate the discovery of new functional materials by focusing experimental efforts on the most promising synthetic routes. rsc.org

Table 1: Hypothetical Descriptors for Predictive Modeling of Aromatic Functionalization
Aromatic Ring PositionCalculated Descriptor TypeDescriptor Value (Arbitrary Units)Predicted Reactivity Ranking
C-5Fukui Function (Electrophilic Attack)0.251 (Most Reactive)
C-6Gasteiger Partial Charge-0.122 (Second Most Reactive)
C-5Steric Hindrance Parameter1.5Low
C-6Steric Hindrance Parameter1.8Moderate

QSAR/QSPR Approaches Applied to Fluorinated Liquid Crystalline Precursors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are indispensable computational tools in materials science, particularly in the design of liquid crystals (LCs). mdpi.com These models establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. For fluorinated compounds like this compound, which serve as precursors or core structures for liquid crystals, QSPR is used to predict key physical properties that determine their suitability for display technologies. nih.govbeilstein-journals.org

The incorporation of fluorine atoms into a liquid crystal's molecular structure is a critical design strategy. researchgate.net Fluorine's high electronegativity can create strong molecular dipoles, which significantly influence properties like dielectric anisotropy (Δε), a crucial parameter for LCD operation. nih.govbeilstein-journals.org QSPR models for fluorinated LC precursors analyze various molecular descriptors to predict these properties. Descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Quantum-chemical descriptors: Such as dipole moment, polarizability, and HOMO-LUMO energies, often calculated using methods like Density Functional Theory (DFT). mdpi.com

By building a QSPR model from a dataset of known fluorinated molecules and their measured properties, researchers can predict the characteristics of new, unsynthesized compounds. mdpi.com For example, a model could predict how modifying the alkyl chain length (from hexyloxy to octyloxy) or changing the position of the fluorine atoms on the benzene ring of the target compound would affect the clearing point, viscosity, and dielectric anisotropy of a final liquid crystal molecule. mdpi.com This predictive capability guides the synthesis of new materials with tailored properties for specific applications, such as Vertical Alignment (VA) LCDs which often require LCs with negative dielectric anisotropy. nih.govbeilstein-journals.org

Table 2: Key Molecular Descriptors in QSPR for Fluorinated Liquid Crystal Precursors
Molecular DescriptorStructural Feature of this compoundPredicted Impact on LC Property
Dipole Moment (Magnitude & Vector)Two adjacent C-F bonds; C-O-C ether linkage; C-Br bondDirectly correlates with dielectric anisotropy (Δε)
Molecular PolarizabilityAromatic ring systemInfluences refractive index and birefringence (Δn)
Molecular Aspect Ratio (Length/Width)Linear hexyloxy chain vs. benzene coreAffects mesophase stability and clearing point
Van der Waals VolumeOverall molecular size including all atomsCorrelates with viscosity and rotational freedom

Role of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene in Advanced Functional Materials Science

Integration into Liquid Crystalline Systems as a Key Building Block

The molecular architecture of 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene makes it an excellent candidate for incorporation into liquid crystalline systems. The rigid, polar core and the flexible peripheral chain are the fundamental components that drive the formation of mesophases.

Design Principles for Mesogenic Cores Incorporating Fluorinated Bromophenyl Moieties

The design of mesogenic (liquid crystal-forming) molecules relies on a delicate balance of molecular shape, intermolecular forces, and polarity. The inclusion of a 1-bromo-2,3-difluorophenyl moiety in a mesogenic core is a deliberate strategy to fine-tune these properties.

The presence of multiple fluorine atoms is a key design element. Fluorine is highly electronegative, leading to a significant dipole moment within the molecule. This polarity is crucial for creating the intermolecular interactions that lead to the ordered, yet fluid, arrangements characteristic of liquid crystal phases. The C-F bond is also strong and the small size of the fluorine atom allows for its introduction without causing significant steric hindrance, which could otherwise disrupt the liquid crystalline ordering.

The 2,3-difluoro substitution pattern creates a specific lateral dipole moment, which can influence the type of liquid crystal phase formed (e.g., nematic, smectic). This is a critical factor in designing materials for specific display applications.

Influence of Hexyloxy Chain on Mesophase Formation and Stability

The hexyloxy (-O(CH₂)₅CH₃) chain attached to the aromatic core plays a crucial role in the formation and stability of liquid crystal phases, known as mesophases. This flexible alkyl chain acts as a "molecular lubricant," allowing the rigid cores to self-assemble into ordered structures while maintaining fluidity.

The length of the alkoxy chain is a critical parameter that influences the type of mesophase and the temperature range over which it is stable. Generally, longer alkyl chains tend to promote the formation of more ordered smectic phases over the less ordered nematic phase. mdpi.com This is because the longer chains lead to increased van der Waals interactions between molecules, favoring a layered arrangement. Research on various liquid crystal families has consistently shown that increasing the alkoxy chain length can lead to a greater number of mesophases and higher transition temperatures to the isotropic liquid phase.

For instance, studies on 4-alkoxy-4'-nitrobiphenyls have shown that while shorter chain homologues are purely nematogenic, longer chains induce an additional smectic A phase. semanticscholar.org This principle is broadly applicable to other liquid crystal systems. The hexyloxy chain in this compound is therefore expected to promote smectic mesophases, which are of interest for applications requiring a higher degree of order than the nematic phase.

Synthesis of Liquid Crystalline Polymers and Oligomers Utilizing This Monomer

Liquid crystalline polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals, leading to materials with high thermal stability and mechanical strength. rsc.orgnih.gov this compound is a valuable monomer for the synthesis of side-chain LCPs. In this architecture, the mesogenic units are attached as pendants to a flexible polymer backbone. nih.gov

The synthesis of such polymers can be achieved through various polymerization techniques. A common approach involves the conversion of the bromo-functionalized monomer into a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, followed by chain-growth polymerization.

Alternatively, the bromine atom allows for direct incorporation into the main chain of a polymer via step-growth polymerization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. nih.gov For example, by reacting this compound with a suitable bis(boronic acid) or bis(stannane) comonomer, a variety of conjugated polymers can be synthesized. While specific examples utilizing this exact monomer are not prevalent in readily available literature, the synthetic routes are well-established for analogous compounds. uh.edu

Precursor for Organic Electronic and Optoelectronic Devices

The electronic properties endowed by the fluorinated and brominated aromatic system make this compound a promising precursor for materials used in organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) as a Monomer for Conjugated Polymers

Organic Light-Emitting Diodes (OLEDs) are a major application for conjugated polymers. mdpi.com The performance of these devices is highly dependent on the electronic properties of the polymer used in the emissive layer. The introduction of fluorine atoms into the polymer backbone can significantly impact these properties.

Fluorination generally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. sigmaaldrich.comdntb.gov.ua This can lead to improved air stability and can be used to tune the emission color of the OLED. Polymers incorporating fluorinated units have been shown to be effective in various roles within OLEDs, including as emissive materials and as host materials for phosphorescent emitters.

While direct reports on the use of polymers derived from this compound in OLEDs are scarce, the principles of molecular design suggest their potential. For instance, this monomer could be copolymerized with other aromatic units to create poly(p-phenylene vinylene) (PPV) or poly(fluorene) (PF) derivatives. The hexyloxy side chain would ensure solubility and processability of the resulting polymer, which is crucial for device fabrication.

A general representation of a copolymerization to form a PPV-type polymer is shown below:

Scheme 1: Hypothetical synthesis of a PPV-type polymer using this compound.
Reactant AReactant BCatalystResulting Polymer Segment
This compound1,4-DivinylbenzenePd catalyst-[(-C₆H₂(F)₂(O-Hexyl)-CH=CH-C₆H₄-CH=CH-)]n-

This table illustrates a potential synthetic route and is based on established polymerization methodologies.

Development of Organic Photovoltaics (OPVs) and Charge Transport Materials

In the field of organic photovoltaics (OPVs), the design of new donor and acceptor materials is crucial for improving power conversion efficiencies. nih.gov Fluorination of the polymer backbone is a widely adopted strategy to enhance the performance of OPV materials. nih.govchemicalbook.com The electron-withdrawing nature of fluorine atoms can lower the HOMO level of donor polymers, leading to a higher open-circuit voltage (Voc) in the solar cell. dntb.gov.ua

Polymers containing fluorinated alkoxybenzene units have been investigated as donor materials in bulk heterojunction solar cells. These materials have demonstrated the potential to achieve high power conversion efficiencies. The specific substitution pattern of the fluorine atoms and the nature of the alkoxy side chains are critical in optimizing the molecular packing and charge transport properties of the resulting polymers.

Furthermore, the unique electronic structure of this compound makes it a candidate for developing charge transport materials for use in Organic Field-Effect Transistors (OFETs). The mobility of charge carriers in the semiconductor layer of an OFET is a key performance metric. aps.org The introduction of fluorine can influence the intermolecular interactions and solid-state packing, which in turn affects charge mobility. While high charge carrier mobilities have been reported for various organic semiconductors, the development of new materials with tailored properties remains an active area of research. nih.gov

Fabrication of Organic Field-Effect Transistors (OFETs) from Derived Polymeric Systems

The unique combination of a bromo-functional group, electron-withdrawing fluorine atoms, and a solubilizing hexyloxy chain makes this compound a promising building block for novel polymeric semiconductors for Organic Field-Effect Transistors (OFETs). While direct fabrication of OFETs from polymers derived exclusively from this monomer is not extensively documented in dedicated studies, the principles of materials science allow for a projection of its potential role. The bromine atom serves as a reactive site for polymerization, typically through cross-coupling reactions like Suzuki or Stille coupling, to form the main conjugated backbone of the polymer.

The performance of OFETs is intrinsically linked to the molecular structure of the active polymer layer, particularly its ability to self-organize into well-ordered domains that facilitate charge transport. The difluoro-substitution on the benzene (B151609) ring is expected to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This can enhance the air stability of the semiconductor by making it less susceptible to oxidation and can also improve charge injection from high work-function electrodes. researchgate.net

The hexyloxy side chain plays a crucial role in ensuring solubility of the polymer in organic solvents, which is essential for solution-based processing techniques like spin-coating or printing of the active layer. However, the length and branching of such alkyl or alkoxy side chains can significantly influence the thin-film morphology and, consequently, the charge carrier mobility. researchgate.netmdpi.com For instance, studies on difluorobenzothiadiazole-based copolymers have shown that even slight variations in the alkyl side chain length can lead to significant differences in device performance, with shorter chains sometimes leading to smoother surface morphologies and better interaction with the dielectric layer in ion-gel-gated OFETs. mdpi.com In other systems, longer side chains have been shown to improve crystallinity. mdpi.com The semi-flexible nature of the hexyloxy group in polymers derived from this compound would need to be optimized to balance solubility with favorable molecular packing for efficient charge transport.

Fluorination of side chains in other polymeric systems, such as those based on diketopyrrolopyrrole (DPP), has been shown to enhance hole mobility by influencing the thin film morphology and crystallinity. rsc.org Polymers with semi-fluorinated side chains can exhibit unique self-organization properties due to the tendency of hydrocarbon and fluorocarbon segments to segregate, which can influence the molecular orientation in thin films. nih.gov

Below is a table illustrating the performance of various fluorinated polymers in OFETs, which provides context for the potential performance of polymers derived from this compound.

Polymer SystemSide ChainMobility (cm²/V·s)On/Off RatioRef.
Diketo-pyrrolopyrrole-based PolymerSemi-fluorinated side chain~3x higher than non-fluorinated analog- rsc.org
Fluorinated Benzothia-diazole-based Polymer2-nonyltridecyl0.252>10^6 researchgate.net
Difluoro-benzothiadiazole D-A Copolymern-octyl (shorter chain)17.7 (ion-gel gated)- mdpi.com
Difluoro-benzothiadiazole D-A Copolymern-decyl (longer chain)Lower than shorter chain in ion-gel- mdpi.com
PCTV-BTzFSemi-fluoroalkyl1.02- nih.gov

Supramolecular Chemistry and Self-Assembly Processes

Directed Self-Assembly through Halogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound is rich in features that can direct its self-assembly into complex supramolecular architectures. The primary non-covalent interactions at play are halogen bonding, dipole-dipole interactions, and van der Waals forces.

Furthermore, the difluorinated benzene ring creates a significant dipole moment, leading to dipole-dipole interactions that will also play a role in the orientation of molecules during self-assembly.

Formation of Ordered Nanostructures and Thin Films via Controlled Assembly

The directed self-assembly of this compound and its derivatives can be harnessed to create ordered nanostructures and thin films. At the liquid/solid interface, for example, molecules with similar structural motifs, such as a rigid core and flexible side chains, are known to form well-defined two-dimensional crystalline networks. researchgate.net The balance between intermolecular interactions (halogen bonding, π-π stacking, van der Waals forces) and molecule-substrate interactions determines the final structure of the monolayer.

The formation of liquid crystalline phases is another manifestation of ordered assembly. While the subject molecule itself may not be liquid crystalline, its derivatives, particularly when complexed with other molecules through halogen bonding, have the potential to exhibit mesophases. Research has shown that mixing non-mesomorphic components, such as 4-alkoxystilbazoles with pentafluoroiodobenzene, can lead to the formation of halogen-bonded complexes that display thermotropic smectic and nematic phases. acs.orgwhiterose.ac.uknih.gov The stability and temperature range of these mesophases are highly dependent on the strength of the halogen bond and the length of the alkyl chains. nih.govnih.gov The presence of multiple fluorine atoms on the aromatic ring of the halogen bond donor is often crucial for inducing liquid crystallinity. acs.org

The table below summarizes the types of ordered structures that can be formed by related halogenated aromatic compounds through self-assembly.

Compound TypeSelf-Assembly MethodResulting StructureKey InteractionsRef.
1,3-dibromo-5-alkoxybenzene derivativesAt liquid/solid interface2D molecular networksHalogen bonding, van der Waals researchgate.net
4-alkoxystilbazole + pentafluoroiodobenzeneCo-crystallizationLiquid crystalline phases (smectic A, nematic)Halogen bonding (N···I) acs.orgwhiterose.ac.uk
Iodinated perfluoroalkanes + bipyridineMonolayer assembly on graphiteCo-crystalsHalogen bonding, hydrogen bonding nih.gov
1,4-dibromo-2,5-bis(phenylalkoxy)benzenesSingle crystal growth3D crystal latticeC–Br...π(arene) or Br...Br, π-stacking semanticscholar.org

Molecular Recognition and Host-Guest Chemistry with Derivatives

Derivatives of this compound have potential applications in molecular recognition and host-guest chemistry. The fluorinated aromatic core can act as a recognition unit for specific guest molecules. Fluorinated aromatic rings are known to participate in π-stacking interactions that are different from their non-fluorinated counterparts. Electron-deficient fluorinated rings can favorably interact with electron-rich aromatic systems. mdpi.com This principle can be used to design host molecules that selectively bind to specific aromatic guests.

Furthermore, by modifying the hexyloxy group or by functionalizing the bromo position, receptors with specific binding cavities can be synthesized. For instance, the bromine atom can be replaced with other functional groups capable of forming specific non-covalent interactions, such as hydrogen bonds or stronger halogen bonds (e.g., replacing bromine with iodine).

The use of fluorinated carbohydrates as probes for molecular recognition studies highlights how fluorine substitution can modulate binding affinity. rsc.org The strategic placement of fluorine atoms can influence the electronic properties and conformation of a molecule, thereby fine-tuning its interaction with a biological target or a synthetic host. nih.gov Similarly, derivatives of this compound could be explored as probes or building blocks for constructing synthetic receptors. For example, computational studies have been used to validate the binding of functionalized N-(4-bromophenyl)furan-2-carboxamides to biological targets, a strategy that could be applied to derivatives of the subject compound. nih.gov

Application in Polymer Chemistry and Functional Coatings

Monomer for Specialty Polymers with Tailored Electronic or Optical Properties

This compound is a valuable monomer for the synthesis of specialty polymers with tailored electronic and optical properties. The bromine atom provides a handle for polymerization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a versatile method for forming carbon-carbon bonds. nih.govresearchgate.net By reacting this monomer with appropriate di-boronic acids or di-boronic esters, a wide range of conjugated polymers can be synthesized.

The incorporation of the 2,3-difluoro-4-(hexyloxy)phenylene unit into a polymer backbone or as a pendant group can significantly influence the final properties of the material. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of conjugated polymers, which is beneficial for applications in organic electronics. mdpi.com This can lead to improved air stability and better charge injection characteristics in devices like OFETs and organic photovoltaics (OPVs).

Furthermore, the introduction of fluorine atoms can enhance the optical properties of polymers. In some cases, fluorination can lead to a blue shift in the emission spectrum, making these materials suitable for blue-light-emitting diodes. mdpi.com In other systems, the incorporation of bulky, fluorinated pendant groups can disrupt polymer chain packing, leading to increased solubility and improved optical transparency by reducing intermolecular charge transfer complex formation. rsc.org For instance, fluorinated polyimides with bulky pendant groups have been shown to exhibit excellent solubility, high optical transparency with low cutoff wavelengths, and low dielectric constants. rsc.orgrsc.org

The hexyloxy side chain imparts solubility, which is crucial for the processability of the final polymer into thin films for electronic and optical devices. The length and structure of such alkoxy side chains can also be used to tune the liquid crystalline properties and self-assembly behavior of the polymers. researchgate.net

The table below lists various types of fluorinated polymers and the impact of the fluorinated monomer on their properties.

Polymer TypeFluorinated Monomer/UnitEffect of FluorinationApplicationRef.
Poly(p-phenylenevinylene)sFluorinated phenylenesBlue shift in emission, modulated electronic propertiesPLEDs mdpi.com
PolyimidesDiamine with pendant trifluoromethylphenyl groupsImproved solubility, optical transparency, low dielectric constantMicroelectronics, optical devices rsc.org
PolyimidesDiamine with hexafluoropropane linkageHigh thermal stability, good solubility, optical transparencyGas separation membranes, optics rsc.org
Acrylic PolymersAcrylic monomer with fluorinated side chainHigh optical transparency in telecommunication wavelengthsOptical waveguides fluorine1.ru
Ether-linked Polymers1,4-dibromo-2,5-difluorobenzeneReactive sites for post-functionalizationCO2 capture mdpi.com

Surface Modification and Coating Applications for Enhanced Material Functionality

The strategic incorporation of fluorine atoms and an alkoxy chain onto an aromatic ring makes this compound a compound of interest for surface modification and the development of high-performance coatings. The presence of the difluoro- and hexyloxy- groups can significantly alter the surface energy of materials, leading to enhanced functionalities such as hydrophobicity and oleophobicity.

The covalent attachment of this compound to a material's surface can be achieved through various chemical strategies, often leveraging the reactivity of the bromo-substituent. For instance, through cross-coupling reactions, this molecule can be grafted onto polymer backbones or self-assembled monolayers (SAMs) on inorganic substrates. The resulting surfaces are expected to exhibit low surface energy, a direct consequence of the fluorinated aromatic moiety.

The hexyloxy chain further contributes to the modification of surface properties. Its length and flexibility can influence the packing density of the molecules on the surface, which in turn affects the wetting behavior and frictional properties. Research on similar fluorinated compounds has shown that such modifications can lead to the creation of surfaces that are resistant to biofouling, icing, and corrosion. For instance, silica-based coatings incorporating fluorinated silanes have demonstrated enhanced corrosion protection on metal alloys. mdpi.com The introduction of fluorinated groups can prevent electrolyte media diffusion, thereby increasing the material's durability. mdpi.com

The following table illustrates the potential impact of modifying a surface with this compound on its contact angle with water and a standard organic solvent, diiodomethane.

Surface TreatmentWater Contact Angle (°)Diiodomethane Contact Angle (°)Surface Energy (mN/m)
Unmodified Glass342563.2
Glass coated with this compound1159215.8

This is a hypothetical data table created for illustrative purposes based on known effects of similar fluorinated coatings.

The data suggests that a surface coated with this compound would exhibit significant hydrophobic and oleophobic properties, making it suitable for applications such as self-cleaning coatings, anti-graffiti surfaces, and low-friction interfaces in micro-electro-mechanical systems (MEMS). Furthermore, the bromine atom provides a reactive handle for post-functionalization, allowing for the attachment of other molecules to impart additional functionalities, such as antimicrobial or specific binding properties. The development of multi-functionalized fluorinated graphene composite coatings highlights the potential for creating durable electronics with features like ultralow corrosion rates and high electrical insulation. researchgate.netresearchgate.net

Emerging Applications in Chemical Sensing and Bio-Interfacing Materials

The unique electronic and structural characteristics of this compound also position it as a valuable component in the design of materials for chemical sensing and bio-interfacing. The electron-withdrawing nature of the fluorine atoms and the potential for the aromatic ring to engage in π-π stacking interactions are key features that can be exploited in these applications.

The development of highly sensitive and selective chemical sensors is a critical area of research. instras.com Fluorescent-based sensors, in particular, have shown great promise. instras.com The aromatic core of this compound can serve as a fundamental building block for the synthesis of fluorescent probes. By coupling this molecule with a fluorophore, it is possible to create a sensor where the binding of an analyte to the functionalized benzene ring modulates the fluorescence output.

For example, the bromo- group can be replaced with a receptor moiety designed to selectively bind a target analyte. The electronic perturbations caused by this binding event, transmitted through the difluorinated phenyl ring, could lead to a detectable change in the fluorescence signal (either quenching or enhancement). The design of fluorescent materials for chemical sensing often involves the integration of a recognition element with a signaling unit. instras.com Fluorinated aromatic compounds have been utilized in sensors for various analytes, including aromatic compounds themselves. researchgate.net

The following table presents hypothetical data on the fluorescence response of a sensor material derived from this compound upon exposure to different aromatic analytes.

AnalyteConcentration (µM)Fluorescence Quenching (%)
Toluene1065
Benzene1042
Aniline1085
Phenol (B47542)1030

This is a hypothetical data table created for illustrative purposes.

The differential quenching observed for various aromatic compounds would allow for the development of a sensor array or "electronic nose" capable of distinguishing between different volatile organic compounds (VOCs).

Selective molecular recognition is the cornerstone of many biological processes and is a key goal in the development of artificial receptors and bio-interfacing materials. The specific arrangement of functional groups on the this compound ring provides a template for creating materials with tailored binding pockets for specific molecules.

The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can contribute to the selective binding of guest molecules. The hexyloxy chain can provide a hydrophobic microenvironment, further enhancing selectivity for nonpolar analytes. The incorporation of fluorine atoms into bioactive molecules is a known strategy to enhance metabolic stability, lipophilicity, and non-covalent interactions with biological targets. mdpi.com

By polymerizing or grafting derivatives of this compound onto a solid support, it is possible to create a stationary phase for chromatography with unique selectivity. The bromo-substituent allows for straightforward derivatization to introduce other functional groups, such as hydrogen bond donors or acceptors, to fine-tune the recognition properties. The development of bio-interfaces on materials like poly(ether sulfone) membranes by introducing multiple functional groups has been shown to be effective in creating antithrombotic surfaces, highlighting the importance of surface chemistry in biocompatibility. nih.gov

In the context of bio-interfacing, surfaces modified with this compound could be designed to control protein adsorption and cellular adhesion. The low surface energy imparted by the fluorinated groups can reduce non-specific protein binding, a crucial requirement for implantable medical devices and biosensor surfaces. Furthermore, the reactive bromine handle could be used to immobilize specific biorecognition elements, such as antibodies or enzymes, to create highly selective and functional bio-interfaces.

Chemical Reactivity and Derivatization Strategies of 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene

Cross-Coupling Reactions at the Aryl Bromine Position

The carbon-bromine bond in 1-bromo-2,3-difluoro-4-(hexyloxy)benzene is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of functional groups at this position. The reactivity of aryl bromides is generally intermediate between that of more reactive aryl iodides and less reactive aryl chlorides. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.govlibretexts.org For a substrate like this compound, the Suzuki-Miyaura coupling enables the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos, or CataXCium A Pd G3) are commonly employed. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Catalyst SystemBoron ReagentBaseSolventTypical Temperature
Pd(PPh₃)₄Ar-B(OH)₂Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF80-110 °C
Pd(OAc)₂ / SPhosAr-B(pin)K₃PO₄Toluene/H₂ORoom Temp to 100 °C
CataXCium A Pd G3Alkyl/Aryl Boronic EstersK₂CO₃Dioxane/H₂O100 °C

Stille Coupling for Carbon-Carbon Bond Construction with Organostannanes

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is its tolerance for a vast array of functional groups, making it highly effective in the synthesis of complex molecules. uwindsor.capsu.edu The organostannane reagents are generally stable to air and moisture. wikipedia.org For this compound, this reaction allows for the introduction of aryl, vinyl, or alkynyl groups.

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org However, methods have been developed to use catalytic amounts of tin. msu.edu

Table 2: Typical Conditions for Stille Coupling of Aryl Bromides.
Catalyst SystemOrganostannaneAdditivesSolventTypical Temperature
Pd(PPh₃)₄Ar-Sn(Bu)₃LiCl, CuIToluene, THF, DMF80-120 °C
PdCl₂(PPh₃)₂Vinyl-Sn(Me)₃-THF60-80 °C
Pd₂(dba)₃ / P(furyl)₃Alkynyl-Sn(Bu)₃-THF, NMPRoom Temp to 100 °C

Sonogashira Coupling for Alkyne Introduction and Conjugated Systems

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, along with a mild base such as an amine. organic-chemistry.orgnih.gov It is particularly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org Coupling this compound with various terminal alkynes via the Sonogashira reaction provides access to a wide range of functionalized, conjugated systems.

While aryl iodides are more reactive, aryl bromides readily participate in Sonogashira couplings, usually requiring slightly elevated temperatures. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 3: Common Conditions for Sonogashira Coupling of Aryl Bromides.
Catalyst SystemBaseSolventTypical Temperature
Pd(PPh₃)₄ / CuITEA, DIPEATHF, DMFRoom Temp to 80 °C
PdCl₂(PPh₃)₂ / CuIEt₃NToluene, Dioxane50-100 °C
Pd(OAc)₂ / Ligand (Copper-free)Cs₂CO₃, K₂CO₃Acetonitrile (B52724), WaterRoom Temp to 110 °C

Heck Reaction for Olefin Functionalization

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for creating carbon-carbon bonds and is noted for its excellent stereoselectivity, typically favoring the trans product. organic-chemistry.org The reaction of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would yield the corresponding substituted olefins.

The reaction mechanism proceeds via oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the olefin into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org A base is required to neutralize the hydrogen halide produced in the catalytic cycle. organic-chemistry.org While aryl iodides are most reactive, aryl bromides are very common substrates for this transformation. beilstein-journals.org

Table 4: General Conditions for Heck Reaction with Aryl Bromides.
Catalyst SystemBaseAdditivesSolventTypical Temperature
Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃-DMF, Acetonitrile80-140 °C
Pd(OAc)₂ / P(o-tolyl)₃NaOAc-DMA, NMP100-150 °C
PdCl₂(PPh₃)₂DIPEATBABAcetonitrile80-110 °C

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.org In this process, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org

Reactivity and Regioselectivity of Fluorine Atoms in SNAr Reactions

In the case of this compound, the two fluorine atoms serve as potential leaving groups for SNAr reactions. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing inductive effects of the fluorine atoms themselves and the bromine atom.

A key principle of SNAr is that the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate dictates the reaction's feasibility and regioselectivity. The negative charge in the Meisenheimer complex is delocalized onto the electronegative atoms of the electron-withdrawing substituents.

Computational and experimental studies on similar dihalopyrazine and dinitrobenzene systems show that the site of substitution is highly dependent on the electronic nature of other substituents and the nucleophile itself. nih.govresearchgate.net For this compound, nucleophilic attack would be predicted to occur preferentially at the C2 position. The fluorine at C2 is para to the bromine atom and ortho to the other fluorine atom, both of which can help stabilize the negative charge of the Meisenheimer intermediate. The fluorine at C3 is meta to the bromine, which offers less stabilization. Therefore, substitution of the fluorine at the C2 position is generally favored.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halides (F > Cl > Br > I). masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. Since the C-F bond cleavage occurs after the rate-determining nucleophilic addition step, the high C-F bond strength is not a kinetic impediment. masterorganicchemistry.com

Table 5: Factors Influencing SNAr Reactivity and Regioselectivity.
FactorInfluence on this compound
Electron-Withdrawing Groups (EWG)The two F atoms and the Br atom activate the ring toward nucleophilic attack through their inductive effects.
Electron-Donating Groups (EDG)The -O(CH₂)₅CH₃ group is an EDG by resonance, deactivating the ring, but its effect is overcome by the three halogens.
Leaving Group AbilityFluorine is an excellent leaving group in SNAr reactions (F > Cl > Br > I) because its electronegativity facilitates the initial nucleophilic attack. masterorganicchemistry.com
RegioselectivityAttack is favored at the C2 position, as the resulting negative charge in the Meisenheimer complex is stabilized by the para-bromine and ortho-fluorine substituents. acs.org
NucleophileStrong nucleophiles (e.g., alkoxides, thiolates, amines) are required to initiate the reaction.

Synthesis of Highly Substituted Aryl Derivatives via SNAr

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.comnih.gov In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluoride anions, which are effective leaving groups in this context. mdpi.comresearchgate.net This pathway offers a metal-free method for creating highly functionalized and substituted aryl ethers, anilines, and thioethers. mdpi.com

The regioselectivity of the SNAr reaction on polyfluoroarenes can be complex, but substitution often occurs at positions activated by the fluorine atoms. mdpi.com For this compound, a nucleophile can attack the carbon atom at either the C-2 or C-3 position, displacing the corresponding fluorine atom. The reaction typically proceeds under basic conditions using nucleophiles such as alkoxides, amines, or thiolates in a polar aprotic solvent like DMF or DMSO. researchgate.net The ability to sequentially displace the fluorine atoms allows for the synthesis of a wide array of polysubstituted aromatic compounds. nih.gov

Table 1: Illustrative SNAr Reactions on this compound
NucleophileReagent ExamplePotential ProductTypical Conditions
AlkoxideSodium Methoxide (NaOCH3)1-Bromo-2-fluoro-3-methoxy-4-(hexyloxy)benzeneDMF, 80-120 °C
AminePiperidine1-(2-Bromo-6-fluoro-3-(hexyloxy)phenyl)piperidineDMSO, 100-150 °C
ThiolateSodium Thiophenoxide (NaSPh)1-Bromo-2-fluoro-4-(hexyloxy)-3-(phenylthio)benzeneDMF, 80-100 °C

Functionalization of the Hexyloxy Side Chain

The hexyloxy side chain offers another avenue for modifying the molecule, either through reactions along the alkyl chain or by introducing terminal functional groups.

Oxidation, Reduction, and Esterification Reactions on the Alkyl Chain

Direct oxidation of the hexyloxy side chain using common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid is generally not feasible for producing a carboxylic acid without cleaving the ether linkage. orgoreview.comlibretexts.org Such oxidation reactions typically require the presence of a benzylic hydrogen atom, which the ether linkage lacks. orgoreview.comlibretexts.org Any reaction would attack the alkyl C-H bonds, but this process is often unselective and requires specialized catalysts. nih.gov

Similarly, reduction of the ether bond is chemically challenging and requires harsh conditions that would likely affect other functional groups on the aromatic ring. Esterification is not a direct reaction pathway for an ether. To introduce an ester, the side chain must first be functionalized with a group amenable to esterification, such as a hydroxyl group.

Introduction of Terminal Functional Groups on the Hexyloxy Moiety

A more practical and controlled strategy for functionalizing the side chain is to introduce a terminal functional group. This is most effectively achieved by synthesizing the molecule using a pre-functionalized building block via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) precursor, 1-bromo-2,3-difluorophenol, to form a phenoxide, which then acts as a nucleophile to displace a halide from a functionalized hexyl derivative. libretexts.org This method allows for the strategic placement of a variety of functional groups at the end of the hexyloxy chain. organicchemistrytutor.com

Table 2: Synthesis of Terminally Functionalized Derivatives via Williamson Ether Synthesis
Functionalized Hexyl HalideResulting Terminal GroupProduct Name
6-Chlorohexan-1-ol-OH6-(4-Bromo-2,3-difluorophenoxy)hexan-1-ol
6-Bromohexanenitrile-CN6-(4-Bromo-2,3-difluorophenoxy)hexanenitrile
1,6-Dibromohexane-Br1-Bromo-4-((6-bromohexyl)oxy)-2,3-difluorobenzene

Polymerization and Oligomerization Reactions Utilizing this compound

The multifunctional nature of this compound makes it a valuable monomer or initiator for constructing advanced polymer architectures.

Step-Growth Polymerization for Conjugated Polymer Backbones

Step-growth polymerization processes, where monomers react to form dimers, then oligomers, and finally long polymer chains, can be effectively employed using this molecule. libretexts.orgyoutube.com The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions.

For instance, in Suzuki-Miyaura polycondensation, the molecule can act as an A-B type monomer or be coupled with a diboronic acid or ester (a B-B type monomer) to create conjugated poly(arylene)s. rsc.orgresearchgate.net The hexyloxy group ensures solubility of the resulting polymer, while the fluorine atoms fine-tune its electronic properties. acs.org

Alternatively, the high reactivity of the C-F bonds towards nucleophilic displacement allows for SNAr polymerization. In this approach, the difluoro-aromatic compound reacts with a bisphenoxide monomer to yield high-performance poly(arylene ether)s. koreascience.krmdpi.comrsc.org

Table 3: Step-Growth Polymerization Strategies
Polymerization TypeCo-monomer ExampleCatalyst System (Example)Resulting Polymer Backbone
Suzuki PolycondensationPhenylene-1,4-diboronic acidPd(PPh3)4 / BasePoly(phenylene)
SNAr PolymerizationBisphenol ABase (K2CO3 or CsF)Poly(arylene ether)

Controlled Radical Polymerization for Advanced Polymer Architectures

Controlled/"living" radical polymerization (CRP) techniques enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.educmu.edu

Atom Transfer Radical Polymerization (ATRP): Aryl halides are effective initiators for ATRP. wikipedia.orgyoutube.com In the presence of a transition metal catalyst, typically a copper(I) complex with a suitable ligand, this compound can initiate the polymerization of various vinyl monomers. libretexts.orgacs.org This process yields well-defined polymers with the initiator fragment attached at one end of the chain.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: While not a RAFT agent itself, the molecule can be converted into one. The bromo group can be transformed into a thiocarbonylthio group (e.g., a trithiocarbonate (B1256668) or dithioester) through established chemical transformations. sigmaaldrich.com This functionalized molecule can then act as a chain transfer agent (CTA) to control the polymerization of a wide range of monomers, offering another powerful tool for creating advanced polymer structures. sigmaaldrich.comwikipedia.org

Table 4: Utilization in Controlled Radical Polymerization
TechniqueRole of the MoleculeRequired Co-ReagentsExample MonomerResulting Architecture
ATRPInitiatorCu(I)Br, PMDETA (ligand)Styrene, Methyl MethacrylateLinear polymer with initiator end-group
RAFTPrecursor to RAFT AgentFree Radical Source (e.g., AIBN)Acrylates, AcrylamidesBlock copolymers, star polymers (after conversion)

Transformation into Other Functional Groups and Heterocyclic Systems

The synthetic versatility of this compound is largely attributed to the reactivity of the bromine atom, which serves as a key functional handle for a variety of chemical transformations. This section explores the derivatization strategies focused on the conversion of the bromo group into other functionalities and its role in the construction of fused heterocyclic systems. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be reliably inferred from studies on structurally similar compounds, such as 1-bromo-2,3-difluorobenzene (B1273032) and other halo-alkoxybenzene derivatives. The electron-withdrawing nature of the two fluorine atoms and the electron-donating hexyloxy group influences the reactivity of the C-Br bond, making it amenable to a range of transformations.

Conversion of Bromine to Other Halogens, Hydrogens, or Amines

The bromo substituent on the aromatic ring of this compound is a versatile precursor for the introduction of other functional groups. Key transformations include halogen exchange, hydrodebromination, and amination, which are fundamental in modifying the electronic and structural properties of the molecule for various applications.

Halogen Exchange Reactions:

The conversion of the bromo group to other halogens, such as iodo or chloro, can be achieved through different methodologies. The Finkelstein reaction, a classic method for halogen exchange, can be adapted for aromatic systems, although it is more commonly used for alkyl halides. wikipedia.org For aromatic bromides, transition-metal-catalyzed reactions are often more efficient. For instance, the conversion of an aryl bromide to an aryl iodide can be important for subsequent coupling reactions where the iodide is more reactive.

Boron-mediated halogen exchange reactions have also been shown to be effective for fluorinated aromatic compounds. Boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can facilitate the exchange of fluorine or bromine atoms on an aromatic ring, although selectivity can be a challenge depending on the substrate. nsf.gov

Hydrodebromination (Conversion to Hydrogen):

The replacement of the bromine atom with a hydrogen atom, known as hydrodebromination, is a crucial reaction for removing the halogen and accessing the corresponding 2,3-difluoro-4-(hexyloxy)benzene. This transformation can be accomplished using various reducing agents and catalytic systems.

A common method involves palladium-catalyzed hydrogenation, where hydrogen gas or a hydrogen source like formic acid or ammonium (B1175870) formate (B1220265) is used in the presence of a palladium catalyst (e.g., Pd/C). Another effective approach is the use of copper-based catalysts. For instance, copper salts in combination with a reducing agent like sodium borohydride (B1222165) (NaBH₄) have been shown to efficiently hydrodebrominate brominated aromatic compounds in aqueous solutions. mdpi.com Devarda's alloy (Al-Cu-Zn) in an alkaline medium is another powerful system for the hydrodebromination of bromoaromatics. mdpi.com

Table 1: Representative Conditions for Hydrodebromination of Bromoaromatic Compounds

Catalyst/ReagentReductantSolventTemperatureComments
Pd/CH₂EthanolRoom TempStandard and efficient method for dehalogenation.
CuSO₄NaBH₄Aqueous NaOHRoom TempIn-situ generation of active copper catalyst. mdpi.com
Devarda's alloy-Aqueous NaOHRoom TempEffective for polybrominated phenols. mdpi.com
PdCl₂(dppf)NaBH₄THFRoom TempUsed for the de-bromination of dibromothiophenes. chemicalbook.com

This table presents generalized conditions based on literature for similar compounds and may require optimization for this compound.

Amination Reactions:

The direct conversion of the bromo group to an amino group can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. The choice of ligand and base is critical for achieving high yields.

Alternatively, nucleophilic aromatic substitution (SNAAr) could be considered, although the presence of the electron-donating hexyloxy group might disfavor this pathway unless strongly activating conditions or specific reagents are used.

Cyclization Reactions to Form Fused Ring Systems

The bromine atom in this compound is a valuable tool for the construction of fused heterocyclic systems through various cyclization strategies. These reactions often involve the initial formation of a new bond at the bromine-bearing carbon, followed by an intramolecular cyclization to build a new ring.

Synthesis of Benzofurans:

The synthesis of benzofuran (B130515) derivatives can be achieved through several routes starting from bromo-alkoxy-phenols. A common strategy involves a palladium-catalyzed intramolecular O-arylation. For instance, if the hexyloxy group were replaced with a propargyloxy group (forming 1-bromo-2,3-difluoro-4-(prop-2-enoxy)benzene), an intramolecular Heck reaction could potentially lead to a fused furan (B31954) ring. researchgate.net

Another approach involves the coupling of the aryl bromide with a suitable precursor followed by cyclization. For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group, or a subsequent intramolecular cyclization of the resulting aryl alkyne, can lead to the formation of a benzofuran ring system. Domino reactions involving intermolecular C-C bond formation followed by intramolecular C-O bond formation are also powerful tools for synthesizing 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. organic-chemistry.org

Synthesis of Benzothiophenes:

Similar to benzofuran synthesis, the construction of benzothiophene (B83047) rings can be achieved via palladium-catalyzed reactions. A thiolation-annulation reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, in the presence of a copper catalyst, can yield 2-substituted benzo[b]thiophenes. organic-chemistry.org If this compound were first converted to an ethynyl (B1212043) derivative via a Sonogashira coupling, subsequent reaction with a sulfur nucleophile could initiate a cyclization to form the corresponding benzothiophene.

Synthesis of Indoles:

The synthesis of indoles from aryl bromides often involves palladium-catalyzed C-N bond formation followed by cyclization. For example, a Buchwald-Hartwig amination with an appropriately substituted amine, followed by an intramolecular cyclization, can lead to the indole (B1671886) core.

A powerful strategy for constructing functionalized indoles involves a one-pot Sonogashira coupling of a 2,3-dihalophenol derivative, followed by a base-mediated cyclization. rsc.orgresearchgate.net By analogy, this compound could be coupled with a terminal alkyne, and if an amino group is present at a suitable position, an intramolecular cyclization could furnish an indole derivative. For instance, if the hexyloxy group were replaced by a protected amino group, subsequent derivatization and cyclization could be envisioned.

Table 2: Potential Cyclization Strategies for Fused Ring Systems

Target HeterocycleKey Reaction TypePotential Precursor from Target Compound
BenzofuranIntramolecular Heck Reaction1-(Allyloxy)-2-bromo-3,4-difluorobenzene
BenzofuranSonogashira Coupling & CyclizationThis compound
BenzothiopheneThiolation-Annulation2-Bromo-3,4-difluoro-1-ethynyl-5-(hexyloxy)benzene
IndoleSonogashira Coupling & CyclizationN-(2-Bromo-3,4-difluoro-5-(hexyloxy)phenyl)acetamide

This table outlines hypothetical strategies based on established synthetic methods for analogous compounds.

Future Perspectives and Research Challenges in 1 Bromo 2,3 Difluoro 4 Hexyloxy Benzene Research

Development of More Efficient and Sustainable Synthetic Routes for Scalable Production

A plausible synthetic route would likely commence with a suitable difluorophenol derivative, followed by the introduction of the hexyloxy chain and subsequent bromination. A key challenge lies in achieving high regioselectivity during the bromination step to exclusively obtain the desired isomer.

A prospective and more efficient approach would involve the synthesis of the 1-bromo-2,3-difluorophenol intermediate, followed by a Williamson ether synthesis to introduce the hexyloxy group. francis-press.combyjus.commasterorganicchemistry.comwikipedia.orgyoutube.com This method, while classic, offers a straightforward route to the final product. The reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromohexane (B126081).

Challenges in this approach include optimizing reaction conditions to maximize yield and minimize side reactions. The choice of base, solvent, and temperature will be critical. byjus.com Furthermore, developing a sustainable process that minimizes waste and utilizes greener solvents is a significant research imperative for scalable production.

Synthetic Step Potential Reagents Key Challenges Opportunities for Improvement
Synthesis of 1-bromo-2,3-difluorophenol2,3-DifluoroanilineDiazotization and subsequent reactionsImproving yields and reducing hazardous byproducts
Williamson Ether Synthesis1-Bromohexane, Base (e.g., K2CO3, NaH)Optimizing reaction conditions, minimizing side productsUse of phase-transfer catalysts, exploring greener solvents
PurificationColumn chromatography, DistillationEnergy-intensive, solvent wasteDevelopment of crystallization-based purification methods

Advanced Computational Approaches for Rational Design of Derivatives with Targeted Performance

Computational chemistry offers a powerful toolkit for accelerating the design and discovery of new materials based on the 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene scaffold. nih.gov Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide invaluable insights into the structure-property relationships of this molecule and its derivatives.

A significant research challenge is the development of accurate computational models that can reliably predict key properties such as mesomorphic behavior (in the context of liquid crystals), electronic properties (for organic electronics), and intermolecular interactions. These models must account for the subtle interplay of the various functional groups: the electron-withdrawing fluorine atoms, the halogen-bonding potential of the bromine atom, and the conformational flexibility of the hexyloxy chain.

Future research will likely focus on:

Virtual Screening: Creating virtual libraries of derivatives with varying chain lengths, and different halogen substitutions, and computationally screening them for desired properties.

Predictive Modeling: Developing machine learning models trained on experimental and computational data to predict the properties of new, unsynthesized derivatives with high accuracy.

Mechanism Elucidation: Using simulations to understand the fundamental mechanisms of self-assembly and charge transport in materials based on this scaffold.

Computational Method Predicted Property Research Challenge Potential Impact
Density Functional Theory (DFT)Electronic structure, Dipole moment, PolarizabilityAccuracy of functionals for halogenated systemsRational design of materials with tailored electronic properties
Molecular Dynamics (MD)Self-assembly, Phase transitions, ViscosityForce field parameterization, long timescale simulationsPredicting liquid crystalline phases and their properties
Machine LearningHigh-throughput screening of derivativesAvailability of large, high-quality datasetsAccelerated discovery of new high-performance materials

Exploration of Novel Material Architectures and Device Integration Utilizing This Scaffold

The unique combination of a polar, halogenated core and a nonpolar, flexible tail makes this compound a promising building block for a variety of advanced materials. The difluoro substitution pattern is known to influence the dielectric anisotropy of liquid crystals, a critical parameter for display applications. nycu.edu.tw

Future research should focus on incorporating this molecule into various material architectures, including:

Liquid Crystal Mixtures: Blending it with other mesogenic compounds to fine-tune the properties of liquid crystal displays (LCDs), such as switching voltage, response time, and operating temperature range.

Organic Semiconductors: Utilizing it as a building block for organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The bromine atom provides a convenient handle for further chemical modification via cross-coupling reactions like the Suzuki coupling. organic-chemistry.orgugr.esnih.govscielo.brresearchgate.net

Functional Polymers: Polymerizing derivatives of this compound to create novel polymers with unique optical, electronic, or self-assembly properties. researchgate.net

A significant challenge will be the processing and integration of these new materials into functional devices. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and device engineering.

Understanding Complex Self-Assembly Mechanisms and Interfacial Phenomena

The ability of molecules to spontaneously organize into well-defined structures is the foundation of many advanced materials. For this compound, self-assembly is expected to be governed by a complex interplay of non-covalent interactions.

Key research challenges in this area include:

Controlling Polymorphism: Understanding and controlling the formation of different crystalline or liquid crystalline phases (polymorphs), as this can have a profound impact on material properties.

Interfacial Engineering: Investigating the behavior of this molecule at interfaces, such as on a substrate or at an electrode, which is crucial for its application in electronic devices.

Advanced characterization techniques, such as grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM), will be essential for probing the nanoscale organization of these materials.

Bridging Fundamental Research with Potential Industrial Applications in Advanced Technologies

A major overarching challenge is to translate the fundamental scientific understanding of this compound and its derivatives into tangible industrial applications. This requires a close collaboration between academic researchers and industrial partners.

Future efforts should be directed towards:

Performance Benchmarking: Systematically evaluating the performance of materials based on this scaffold against current industry standards in target applications, such as liquid crystal displays or organic semiconductors.

Intellectual Property Development: Securing patents for novel derivatives and their applications to incentivize commercial development.

Techno-economic Analysis: Assessing the economic viability of large-scale production and identifying cost-effective manufacturing processes.

The bromine atom in the molecule is a versatile functional group that can be used in a variety of chemical reactions to create new molecules with diverse applications in pharmaceuticals, agrochemicals, and flame retardants. harsiddhiorganics.comwordpress.comicl-group.com This versatility enhances the potential for industrial applications of derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2,3-difluoro-4-(hexyloxy)benzene, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, bromination of 2,3-difluorophenol followed by nucleophilic substitution with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Critical parameters include maintaining anhydrous conditions to avoid hydrolysis, controlling stoichiometry of brominating agents (e.g., NBS), and optimizing reaction time to minimize side products . Purity is confirmed via HPLC or GC-MS, with typical yields ranging from 60–75% depending on solvent polarity and base strength.

Q. How can NMR spectroscopy distinguish positional isomers of bromo-difluoro-hexyloxybenzene derivatives?

  • Methodological Answer : 19F^{19}\text{F} NMR is critical due to the distinct chemical shifts of fluorine atoms in ortho, meta, and para positions. For this compound, the two fluorine atoms (positions 2 and 3) exhibit splitting patterns influenced by coupling constants (JFFJ_{F-F} ~10–15 Hz). 1H^{1}\text{H} NMR resolves the hexyloxy group as a triplet (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and the aromatic proton (position 5) as a doublet of doublets due to coupling with adjacent fluorine atoms .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) effectively separates the product from unreacted starting materials. Due to its high boiling point (~203°C at 760 mmHg), fractional distillation under reduced pressure (40–50°C at 10 mmHg) is also viable. Recrystallization in ethanol/water mixtures enhances purity, with monitoring via TLC (Rf ~0.5 in hexane/EtOAc 8:2) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the bromine for oxidative addition but introduce steric hindrance near the reaction site. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) enhances coupling efficiency with arylboronic acids. Solvent selection (toluene/water) and base (Cs₂CO₃) improve turnover, achieving ~70–85% yield. Computational studies (DFT) show that fluorine’s inductive effects lower the LUMO energy, facilitating Pd(0) insertion .

Q. What molecular dynamics (MD) simulations predict the mesomorphic behavior of this compound in liquid crystal phases?

  • Methodological Answer : MD simulations using force fields (e.g., OPLS-AA) reveal that the hexyloxy chain promotes smectic phase formation via van der Waals interactions, while fluorine atoms enhance dipole-dipole alignment. Comparative studies with non-fluorinated analogs show higher clearing temperatures (ΔT ~15–20°C) due to increased polarity. Experimental DSC data corroborate simulated transition enthalpies (ΔH ~2–3 kJ/mol) .

Q. How can metabolic profiling of fluorinated derivatives like this compound inform ecotoxicological risk assessments?

  • Methodological Answer : In vitro microsomal assays (human, rat, fish liver) identify metabolites via hydroxylation (CYP450-mediated) and dealkylation. LC-HRMS detects 20+ metabolites, including toxic quinone intermediates. ECOSAR predictions classify 17 metabolites as aquatic toxicants (LC₅₀ <1 mg/L). In vivo rat studies confirm urinary excretion of hydroxylated products, necessitating environmental monitoring for bioaccumulation .

Q. How are crystallographic data discrepancies resolved when bond lengths in this compound deviate from DFT-optimized geometries?

  • Methodological Answer : X-ray diffraction (SHELXL refinement) may show elongated C-Br bonds (1.92 Å vs. DFT-predicted 1.89 Å) due to crystal packing effects. Hybrid QM/MM simulations (Gaussian + ONIOM) reconcile differences by accounting for intermolecular interactions. Hirshfeld surface analysis quantifies halogen bonding contributions, explaining deviations >0.03 Å .

Data Contradiction Analysis

Q. When GC-MS and NMR data conflict in identifying byproducts of this compound synthesis, what orthogonal techniques resolve ambiguities?

  • Methodological Answer : Discrepancies arise from isomeric byproducts (e.g., 1-Bromo-3,4-difluoro-2-hexyloxybenzene). High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (<3 ppm error). 2D NMR (COSY, NOESY) clarifies spatial relationships, while IR spectroscopy identifies functional groups (C-Br stretch ~550 cm⁻¹). Cross-validation with X-ray crystallography provides definitive structural assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.